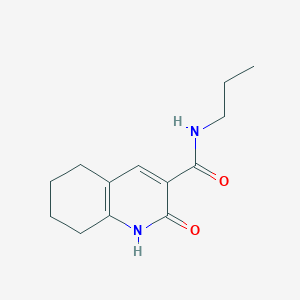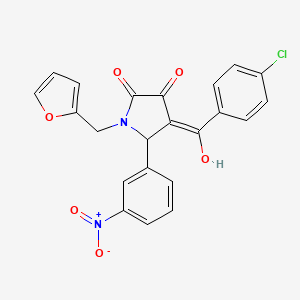![molecular formula C16H12N2O2S B5365523 3-(6-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acrylic acid](/img/structure/B5365523.png)
3-(6-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acrylic acid is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, making it an interesting topic for further research.
作用機序
The mechanism of action of 3-(6-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acrylic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. It has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using 3-(6-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acrylic acid in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising compound for further research in the field of cancer research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 3-(6-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acrylic acid. One of the main directions is to further study its potential use in cancer research. This includes studying its mechanism of action and optimizing its synthesis method to increase its yield and purity. Other future directions include studying its potential use in treating other diseases such as Alzheimer's and Parkinson's, and studying its potential use in other scientific research applications.
Conclusion:
In conclusion, this compound is a promising compound for further research in the field of scientific research. Its potential use in cancer research and other diseases makes it an interesting topic for further study. By understanding its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions, we can further our understanding of this compound and its potential use in scientific research.
合成法
The synthesis of 3-(6-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acrylic acid involves a multi-step process. The first step involves the synthesis of 6-methyl-2-phenylthieno[2,3-d]pyrimidin-4-amine, which is then reacted with acryloyl chloride to form the final product. The synthesis method has been optimized to increase the yield and purity of the final product.
科学的研究の応用
3-(6-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acrylic acid has been studied for its potential use in various scientific research applications. One of the main applications is in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in treating other diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(E)-3-(6-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-10-9-12-13(7-8-14(19)20)17-15(18-16(12)21-10)11-5-3-2-4-6-11/h2-9H,1H3,(H,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNZYLLIBWAECO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2S1)C3=CC=CC=C3)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N=C(N=C2S1)C3=CC=CC=C3)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5365440.png)

![4-[(4-butylbenzoyl)amino]benzoic acid](/img/structure/B5365456.png)
![N~3~-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5365461.png)
![1'-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5365478.png)
![2-tert-butyl-6-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5365486.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5365508.png)
![4-tert-butyl-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5365516.png)
![6-iodo-3-(3-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5365527.png)
![3-allyl-5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5365528.png)
![5-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5365530.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5365545.png)

![(3S*,5R*)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5365555.png)